2,3,4,5,6-Pentakis(oxidanyl)hexanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

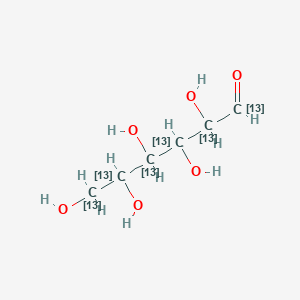

2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as D-(+)-Glucose-13C6, is a compound with the molecular formula C6H12O6 and a molecular weight of 186.11 g/mol. This compound is a labeled form of glucose, where all six carbon atoms are replaced with the isotope carbon-13. It is primarily used as an internal standard for the quantification of D-(+)-glucose by gas chromatography or liquid chromatography-mass spectrometry.

準備方法

The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves the incorporation of carbon-13 into glucose. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure.

化学反応の分析

2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:

Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.

科学的研究の応用

Analytical Chemistry

2,3,4,5,6-Pentakis(oxidanyl)hexanal serves as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its labeled carbon atoms allow for precise quantification of glucose levels in various samples. This is particularly useful in studies involving metabolic pathways where accurate measurement of glucose concentration is critical.

Metabolic Studies

In biological research, this compound is utilized to trace glucose metabolism pathways. Researchers can track how glucose is utilized and transformed within biological systems by using the carbon-13 label. This application is crucial for understanding diseases related to glucose metabolism such as diabetes and metabolic syndrome .

Medical Research

The compound plays a significant role in medical research focused on diabetes and other metabolic disorders. It helps in studying insulin sensitivity and the dynamics of glucose uptake and utilization in tissues. By understanding these mechanisms better through the use of this compound, researchers can develop targeted therapies for managing diabetes .

Industrial Applications

In industry, this compound is used to produce labeled glucose for various applications including food science and pharmaceuticals. It aids in the development of nutritional supplements and energy drinks where precise carbohydrate labeling is necessary for efficacy studies .

Metabolic Pathway Tracing

A study published in a peer-reviewed journal demonstrated how researchers used this compound to trace the metabolic pathways of glucose in human subjects. By analyzing breath samples post-ingestion of the labeled glucose, they were able to determine various metabolic rates and pathways involved in glucose utilization.

Diabetes Research

Another significant application was observed in a clinical trial where this compound was used to assess the effects of a new drug on glucose metabolism in diabetic patients. The results indicated that the drug improved insulin sensitivity significantly when measured against the baseline levels established using the labeled glucose .

作用機序

The mechanism of action of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves its role as a tracer in metabolic studies. The labeled carbon atoms allow researchers to track the metabolic pathways of glucose in biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism.

類似化合物との比較

2,3,4,5,6-Pentakis(oxidanyl)hexanal is unique due to its labeled carbon atoms, which make it an invaluable tool in metabolic studies. Similar compounds include:

1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose: Known for its antioxidant activities.

Pentaerythritol tetra(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A synthetic antioxidant used in various industries.

These compounds differ in their applications and chemical properties, highlighting the uniqueness of this compound in metabolic research.

生物活性

2,3,4,5,6-Pentakis(oxidanyl)hexanal, commonly known as D-glucose or dextrose, is a simple sugar that plays a crucial role in various biological processes. Its structure consists of a six-carbon chain with five hydroxyl groups and an aldehyde group at one end. This compound is not only a primary energy source for living organisms but also exhibits diverse biological activities that are significant in medical and biochemical research.

- Molecular Formula: C₆H₁₂O₆

- Molar Mass: 180.18 g/mol

- CAS Number: 58367-01-4

- Solubility: Highly soluble in water

Biological Significance

D-glucose is vital for cellular respiration and metabolism. It is the primary substrate for glycolysis, the metabolic pathway that converts glucose into pyruvate, yielding energy in the form of ATP. Beyond energy production, glucose serves as a precursor for various biomolecules and plays roles in cellular signaling and homeostasis.

D-glucose interacts with various biological targets:

- Insulin Regulation: Glucose stimulates insulin secretion from the pancreas, which facilitates glucose uptake by tissues.

- Glycogen Synthesis: In liver and muscle cells, glucose is converted to glycogen for storage.

- Cell Signaling: It participates in signaling pathways that regulate metabolism and cellular functions through its derivatives.

1. Antioxidant Activity

D-glucose has been shown to exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as diabetes and cardiovascular disorders.

2. Neuroprotective Effects

Research indicates that glucose may have neuroprotective effects by supporting neuronal survival and function. It aids in maintaining energy homeostasis in the brain, which is crucial for cognitive functions.

3. Immunomodulatory Effects

Glucose influences immune responses by modulating the activity of immune cells. It has been observed to enhance the function of macrophages and T-cells, thereby playing a role in the body’s defense mechanisms.

Case Studies

Study 1: Glucose and Diabetes Management

A clinical study investigated the effects of glucose monitoring on diabetes management. Patients who maintained tighter control over their blood glucose levels showed improved outcomes in terms of HbA1c levels and reduced complications related to diabetes .

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that D-glucose could protect neurons from apoptosis induced by oxidative stress. The presence of glucose enhanced ATP production and reduced markers of cell death .

Study 3: Immune Response Modulation

A study explored how varying glucose concentrations affected T-cell activation. Results indicated that higher glucose levels enhanced T-cell proliferation and cytokine production, suggesting a role for glucose in immune responses .

Data Table: Summary of Biological Activities

特性

CAS番号 |

110187-42-3 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

186.11 g/mol |

IUPAC名 |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChIキー |

GZCGUPFRVQAUEE-WHJUMZNSSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

異性体SMILES |

[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。